molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Cat. No. B1144885
CAS RN: 1383814-64-9
M. Wt: 185.18
InChI Key:
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Description

“(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” is a heterocyclic compound . It is also an impurity of Avibactam, a novel β-lactamase inhibitor with a non-lactam structural scaffold .


Synthesis Analysis

This compound was designed using (2S,5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate as the starting material. It was successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, HRMS, and single crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The structure was solved using the program SHELXL-97 and Fourier difference techniques, and refined by the full-matrix least-squares method on F2 .


Chemical Reactions Analysis

There is a significant difference in the anti-inflammatory activity between this compound and other related compounds .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H17N3O3 . The InChI Code is 1S/C14H17N3O3/c15-13 (18)12-7-6-11-8-16 (12)14 (19)17 (11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2, (H2,15,18)/t11-,12+/m1/s1 .

Safety and Hazards

The compound is classified under the GHS07 hazard category. The hazard statements are H302, H315, H319, H335, and the signal word is "Warning" .

Future Directions

As an impurity of Avibactam, this compound could be further studied for its potential uses and effects. Its promising anti-inflammatory activity suggests potential applications in medical and pharmaceutical research .

properties

IUPAC Name

(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLUPQAHAOHPQZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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